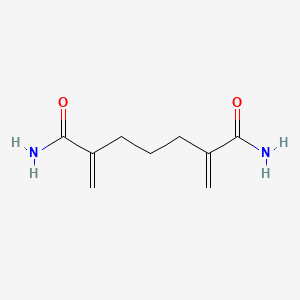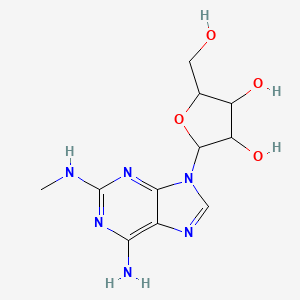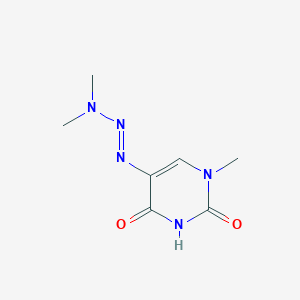![molecular formula C5H8Cl2N2O3 B14002672 2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid CAS No. 77215-60-2](/img/structure/B14002672.png)
2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid is a synthetic amino acid derivative This compound is characterized by the presence of an amino group, a carboxyl group, and a dichloroacetyl group attached to the alpha carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid typically involves the reaction of 2,2-dichloroacetyl chloride with an appropriate amino acid precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The dichloroacetyl group can be reduced to form simpler acetyl derivatives.
Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce acetyl derivatives .
Applications De Recherche Scientifique
2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
2-Amino-3-(2-chlorophenyl)propanoic acid: A phenylalanine derivative with similar structural features but different functional groups.
2-Amino-3-(2-dimethylamino-phenyl)-propionic acid: Another amino acid derivative with a dimethylamino group instead of the dichloroacetyl group.
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: Contains a hydroxy and iodine-substituted phenyl group.
Uniqueness: 2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
77215-60-2 |
|---|---|
Formule moléculaire |
C5H8Cl2N2O3 |
Poids moléculaire |
215.03 g/mol |
Nom IUPAC |
2-amino-3-[(2,2-dichloroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H8Cl2N2O3/c6-3(7)4(10)9-1-2(8)5(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12) |
Clé InChI |
PAHYLGNCWNFZMN-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)N)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)


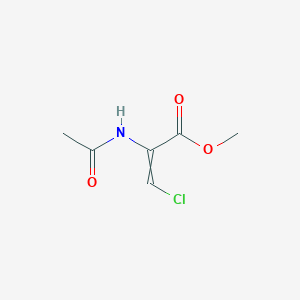
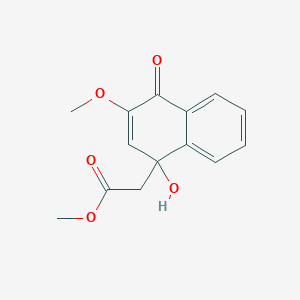

![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)

